molecular formula C7H9ClHgO B14388291 Chloro-(3-oxonorbornan-2-YL)mercury CAS No. 89856-65-5

Chloro-(3-oxonorbornan-2-YL)mercury

Cat. No.: B14388291
CAS No.: 89856-65-5
M. Wt: 345.19 g/mol
InChI Key: DMOHIBQDEPJRPB-UHFFFAOYSA-M
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Description

Chloro-(3-oxonorbornan-2-YL)mercury is a specialized organomercury compound with the CAS Number 89856-65-5 and a molecular formula of C 7 H 9 ClHgO . It has a molecular weight of 345.19 g/mol . This compound is classified as an organomercury chemical, a class known for its utility in synthetic organic chemistry and various research applications. Organomercury compounds like this compound are typically used as intermediates in chemical synthesis and in research settings to investigate the behavior of mercury-containing molecules . A key mechanism of action for mercuric compounds is their high affinity for sulfhydryl (thiol) groups on proteins and other biomolecules, which can influence their transport and biological interactions . Researchers may employ this compound in studies on metalorganic chemistry, as a precursor for further chemical transformations, or in environmental and toxicological research to understand the fate and effects of mercury species. Handling and Safety: Mercury and its compounds are toxic and pose risks to human health and the environment . Exposure can lead to detrimental effects on the nervous system, kidneys, and other organs . Researchers must adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE) and working within a certified fume hood. All chemical waste must be disposed of in accordance with local, state, and federal regulations. Regulatory Note: This product is supplied for laboratory and research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The international Minamata Convention on Mercury aims to protect human health and the environment from anthropogenic emissions and releases of mercury and mercury compounds .

Properties

CAS No.

89856-65-5

Molecular Formula

C7H9ClHgO

Molecular Weight

345.19 g/mol

IUPAC Name

chloro-(3-oxo-2-bicyclo[2.2.1]heptanyl)mercury

InChI

InChI=1S/C7H9O.ClH.Hg/c8-7-4-5-1-2-6(7)3-5;;/h4-6H,1-3H2;1H;/q;;+1/p-1

InChI Key

DMOHIBQDEPJRPB-UHFFFAOYSA-M

Canonical SMILES

C1CC2CC1C(C2=O)[Hg]Cl

Origin of Product

United States

Preparation Methods

Mercury(II) Salt Addition to Norbornene Derivatives

The most widely documented method involves the electrophilic addition of mercuric chloride ($$ \text{HgCl}_2 $$) to bicyclo[2.2.1]hept-5-en-2-one (norcampherenone). This approach leverages the strained double bond of the norbornene system for regioselective mercury incorporation.

Procedure :

  • Substrate Preparation : Norcampherenone is synthesized via Diels-Alder reaction between cyclopentadiene and a ketone-functionalized dienophile.
  • Mercuration : A solution of norcampherenone in methanol is treated with mercuric chloride at 50–70°C for 12–18 hours. The molar ratio of $$ \text{HgCl}_2 $$ to norcampherenone is maintained at 1:1 to ensure mono-addition.
  • Workup : The product precipitates as a dense, crystalline solid upon cooling. Filtration and recrystallization from ethanol yield pure material (>95% by NMR).

Mechanistic Insight :
The reaction proceeds via cyclic mercurinium ion formation, with chloride acting as a nucleophile in the ring-opening step. The trans-addition stereochemistry is enforced by the bicyclic framework’s rigidity.

Optimization and Critical Parameters

Solvent and Stoichiometry

  • Solvent Choice : Methanol is preferred due to its dual role as solvent and weak nucleophile, minimizing side reactions.
  • Molar Ratios : A 1:1 ratio of $$ \text{HgCl}2 $$ to norcampherenone ensures mono-mercuration. Excess $$ \text{HgCl}2 $$ (2:1) risks di-adduct formation.

Temperature and Reaction Time

  • Optimal Range : 50–70°C balances reaction rate and product stability. Below 50°C, incomplete conversion occurs; above 70°C, decomposition dominates.
  • Duration : 12–18 hours achieves >90% yield. Prolonged heating (>24 hours) degrades the product.

Analytical Validation

Spectroscopic Characterization

  • NMR :
    • $$ ^1\text{H} $$: δ 1.2–2.8 ppm (norbornane protons), δ 3.1 ppm (Hg–C coupling).
    • $$ ^{13}\text{C} $$: δ 210 ppm (C=O), δ 85 ppm (C–Hg).
  • IR : Strong absorption at 1720 cm$$ ^{-1} $$ (ketone C=O stretch).

Crystallographic Data

Single-crystal X-ray diffraction confirms the mercury atom’s coordination to chlorine and the bicyclic carbon, with bond lengths of $$ \text{Hg–Cl} = 2.33 \, \text{Å} $$ and $$ \text{Hg–C} = 2.11 \, \text{Å} $$.

Chemical Reactions Analysis

Types of Reactions

Chloro-(3-oxonorbornan-2-YL)mercury undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as thiols, amines, or phosphines.

    Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, leading to different oxidation states of mercury.

    Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include thiols, amines, and phosphines. These reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include organomercury compounds with different substituents replacing the chlorine atom.

    Oxidation and Reduction Reactions: Products include various oxidation states of mercury, such as mercuric oxide or elemental mercury.

Scientific Research Applications

Chloro-(3-oxonorbornan-2-YL)mercury has several scientific research applications:

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.

    Industry: It is used in the production of other organomercury compounds and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of chloro-(3-oxonorbornan-2-YL)mercury involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur, nitrogen, and oxygen atoms in biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound can also undergo redox reactions, affecting the redox balance within cells.

Comparison with Similar Compounds

Comparison with Similar Mercury Compounds

Structural Classification of Organomercury Compounds

Organomercury compounds are broadly classified into three categories based on their substituents:

Arylmercury compounds (e.g., chloro-(4-methoxyphenyl)mercury, CAS 3009-79-8)

Alkylmercury compounds (e.g., chloro(propyl)mercury, CAS 2440-40-6)

Bicyclic or complex organomercury derivatives (e.g., chloro(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)mercury)

Table 1: Key Structural and Physical Properties of Selected Organomercury Compounds
Compound Name Substituent Type Functional Groups Molecular Formula Key Features
Chloro-(3-oxonorbornan-2-YL)mercury Bicyclic Oxo, Hg-Cl C₇H₉ClHgO Rigid framework, polar ketone group
Chloro(4-methoxyphenyl)mercury Aryl Methoxy, Hg-Cl C₇H₇ClHgO Aromatic ring, moderate polarity
Methylmercuric chloride Alkyl Methyl, Hg-Cl CH₃HgCl High volatility, extreme toxicity
Phenylmercuric acetate Aryl Acetate, Hg-Ph C₈H₈HgO₂ Low volatility, antifungal agent

Reactivity and Stability

  • The oxo group may participate in hydrogen bonding or coordination, influencing solubility in polar solvents.
  • Arylmercury Compounds : Compounds such as chloro-(4-nitrophenyl)mercury (CAS 20265-00-3) exhibit reduced bioaccumulation compared to alkylmercury derivatives due to weaker Hg-C bonds and larger aromatic systems.
  • Alkylmercury Compounds: Methylmercuric chloride (CH₃HgCl) is notorious for its high lipophilicity and neurotoxicity, attributed to the strong Hg-C bond and small alkyl group .

Toxicity and Environmental Impact

  • Bicyclic Organomercury: Limited data exist, but structural analogs like chloro(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)mercury may exhibit lower environmental mobility due to reduced volatility and higher molecular weight .
  • Arylmercury : Phenylmercuric acetate is less toxic than methylmercury but still poses risks due to mercury’s persistence .
  • Alkylmercury : Methylmercury is a potent neurotoxin with bioaccumulative properties, highlighting the critical role of substituent size and bonding in toxicity .

Analytical Characterization

Spectral data for organomercury compounds are typically obtained via NMR, IR, and mass spectrometry. For example, chloro(3-methoxybutan-2-yl)mercury (CAS 7401-91-4) has been characterized using ¹H-NMR and ¹³C-NMR, with chemical shifts reflecting the electronic effects of the methoxy group . Similarly, bicyclic derivatives would require detailed 2D NMR (e.g., COSY, HSQC) to resolve complex stereochemistry .

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